2-(4-Fluorobenzoyl)benzoic acid
Overview
Description
2-(4-Fluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, where a fluorobenzoyl group is attached to the second position of the benzoic acid ring
Mechanism of Action
Target of Action
It has been used as a starting reagent for the synthesis of heparan sulfate glycosaminoglycans (hsgag)-mimetic compounds . HSGAGs are involved in various biological processes, including cell growth, adhesion, invasion, and migration .
Mode of Action
Its role in the synthesis of hsgag-mimetic compounds suggests that it may interact with biological targets in a manner similar to hsgags .
Biochemical Pathways
Given its use in the synthesis of hsgag-mimetic compounds, it may influence pathways related to cell growth, adhesion, invasion, and migration .
Result of Action
Its role in the synthesis of hsgag-mimetic compounds suggests that it may have effects similar to those of hsgags, influencing cell growth, adhesion, invasion, and migration .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Fluorobenzoyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, 4-fluorobenzoyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the nitration of this compound with fuming nitric acid, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize impurities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound with fuming nitric acid yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .
Scientific Research Applications
2-(4-Fluorobenzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Comparison with Similar Compounds
2-(4-Fluorobenzoyl)benzoic acid can be compared with other similar compounds such as:
4-Fluorobenzophenone: Similar in structure but lacks the carboxylic acid group.
2-Fluorobenzoic acid: Similar in having a fluorine substituent but differs in the position and presence of the benzoyl group.
4-Fluorobenzoic acid: Similar in having a fluorine substituent but differs in the position and presence of the benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZVXUPZQSZKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227294 | |
Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7649-92-5 | |
Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7649-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7649-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorobenzoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(4-Fluorobenzoyl)benzoic acid utilized in synthesizing other compounds?
A: this compound serves as a crucial starting material for creating diverse fluorine-substituted phthalides. This synthesis involves reacting the acid with various phenolic compounds in the presence of a catalytic amount of concentrated sulfuric acid. [] This reaction is particularly significant due to the potential pharmaceutical applications of the resulting phthalides.
Q2: What are the noteworthy biological activities exhibited by the derivatives of this compound?
A: Studies show that some synthesized phthalides derived from this compound demonstrate promising antibacterial and antifungal activities against human pathogens. [] This finding highlights the compound's potential as a scaffold for developing novel antimicrobial agents.
Q3: Can you provide insights into the structural characterization of this compound and its complexes?
A: Various techniques, including elemental analysis, infrared (IR) spectroscopy, and 1H nuclear magnetic resonance (1H NMR) spectroscopy, have been employed to elucidate the structure of this compound and its complexes. For example, IR spectra of europium complexes with this compound reveal characteristic peaks of carboxylate groups, indicating their coordination with europium ions. [] Additionally, shifts in 1H NMR signals provide further confirmation of complex formation and structural changes. []
Q4: Are there any studies exploring the fluorescence properties of this compound derivatives?
A: Indeed, research indicates that europium complexes incorporating this compound exhibit fluorescence. [] These complexes display characteristic emission bands of Eu3+ ions, suggesting their potential application in fluorescent materials or as probes. Notably, the presence of ligands like 1,10-phenanthroline (Phen) can significantly enhance the fluorescence intensity of these complexes. []
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